3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride
Description
3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride is a thiazolidine-2,4-dione derivative characterized by a phenyl group at the C5 position and a 2-aminoethyl substituent at the N3 position. This compound is synthesized via alkylation and subsequent Knoevenagel condensation, yielding a white solid with a melting point of 139.5–140.5°C (free base) and 220–222°C (hydrochloride form) .
Properties
IUPAC Name |
3-(2-aminoethyl)-5-phenyl-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.ClH/c12-6-7-13-10(14)9(16-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECHPSEZRYYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)S2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The thiazolidine ring structure is known to bind to various enzymes and receptors, modulating their activity. The phenyl group enhances the compound's ability to interact with biological targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Thiazolidine-2,4-dione derivatives exhibit pharmacological versatility depending on substituents at the N3 and C5 positions. Below is a comparative analysis:
Table 1: Structural Features and Substituents of Selected Thiazolidine-2,4-dione Derivatives
Pharmacological Activity and Selectivity
- Anticancer Activity: The target compound and its analogs inhibit melanoma cell proliferation via ERK1/2 pathway modulation. For example, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (compound 127) shows selectivity for melanoma cells (IC₅₀ < 10 µM) . K145 HCl, a structural analog with a butoxyphenylpropylidene group, acts as a selective sphingosine kinase 2 (SphK2) inhibitor, suppressing tumor growth in vivo .
Enzyme Inhibition :
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. Derivatives with polar substituents (e.g., 4-hydroxybenzylidene in 30f) exhibit enhanced solubility but reduced membrane permeability . Bulky substituents (e.g., diisopropylaminoethyl in compound 3) decrease solubility but increase lipophilicity, favoring blood-brain barrier penetration .
- Tautomerism and Reactivity: Derivatives like (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylene)thiazolidine-2,4-dione hydrochloride exhibit keto-enol tautomerism, influencing their chelation with metal ions and reactivity in nucleophilic additions .
Research Findings and Clinical Implications
- Anticancer Potential: Derivatives like K145 HCl demonstrate in vivo efficacy against colorectal cancer, highlighting the therapeutic promise of thiazolidine-2,4-dione scaffolds .
- Selectivity Challenges : While the target compound shows ERK1/2 inhibition, its selectivity over other kinases (e.g., Akt) remains uncharacterized, necessitating structure-activity relationship (SAR) studies .
- Toxicity Profiles: Limited data exist on the long-term toxicity of aminoethyl-substituted derivatives, warranting further preclinical evaluation .
Biological Activity
3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride is a thiazolidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This compound is part of a broader class of thiazolidine-2,4-diones, which have been explored for their potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to inhibit critical signaling pathways involved in cell proliferation and survival. Research indicates that this compound acts as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. These pathways are crucial in cancer cell growth and survival.
Key Findings:
- Cell Proliferation Inhibition : In human leukemia U937 cells, the compound was shown to inhibit cell proliferation significantly, induce early apoptosis, and arrest cells in the G0/G1 phase of the cell cycle .
- Apoptosis Induction : The compound's ability to induce apoptosis suggests its potential as an anticancer agent, particularly in hematological malignancies.
Antidiabetic Activity
In addition to its anticancer properties, this compound has been studied for its effects on glucose metabolism. A related derivative, K145, demonstrated significant improvements in glucose tolerance and regulation of gluconeogenesis in animal models. The compound was found to stimulate insulin-dependent Akt phosphorylation, which subsequently inhibited the expression of gluconeogenic genes such as PEPCK and G6Pase .
Antimicrobial Properties
Thiazolidine derivatives have also been investigated for their antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth by targeting histidine kinases involved in bacterial gene expression regulation. This suggests that this compound may possess potential as an antibacterial agent .
Summary of Biological Activities
Case Studies
- Leukemia Cell Studies : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability among U937 leukemia cells. The compound's mechanism was linked to its dual inhibition capabilities .
- Diabetes Model Studies : In C57BL/6 mice subjected to dexamethasone-induced glucose intolerance, treatment with K145 (a derivative) resulted in improved glucose tolerance and reduced expression levels of gluconeogenic enzymes, indicating a potential therapeutic pathway for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
